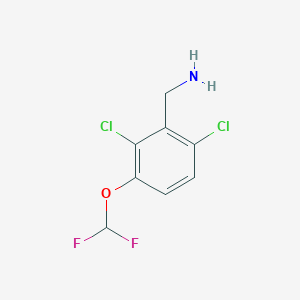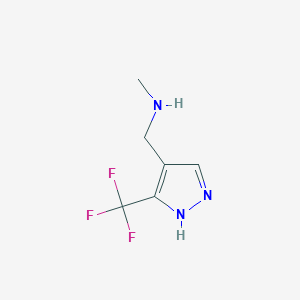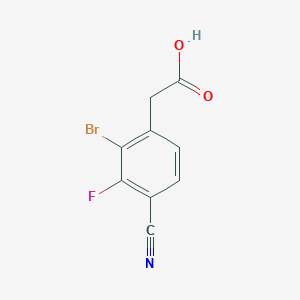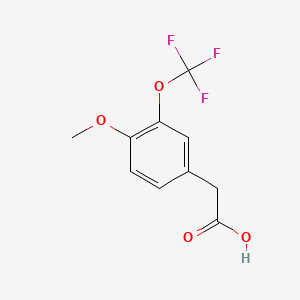
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the CAS Number: 161560-98-1 . It has a molecular weight of 315.37 . The IUPAC name for this compound is diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate .
Molecular Structure Analysis
The molecular structure of Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate can be represented by the InChI code: 1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment .Aplicaciones Científicas De Investigación
Medicinal Chemistry Precursor
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate serves as a precursor in medicinal chemistry, particularly in the synthesis of pyrrolo[1,2-b]pyridazines, which are investigated for the treatment of proliferative disorders. It is also explored as a potential Janus kinase inhibitor, which could be significant in therapies for diseases like rheumatoid arthritis or certain types of cancer .
Polymer Backbone Component
This compound is intended to be incorporated into polymer backbones to function as an antioxidant. It provides thermal stability to polyesters during heat processing and is suitable for contact with all types of food under any condition of time and temperature .
Organic Synthesis
In organic synthesis, it is used in the Knoevenagel condensation process with aldehydes and active methylene compounds. This method is crucial for donor-acceptor chromophore formation with applications in the synthesis of fine chemicals such as photoelectronics, photophotonics, photodynamic therapy, electrochemical sensing, optical limiting, Langmuir film, and photoinitiated polymerization .
Therapeutic Applications
The pyrrole subunit within this compound has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents and more. They are known to inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .
Synthesis of Heterocycles
It participates in the synthesis of multiple heterocycles such as thiazoles, piperidines, pyran, and fused heterocycles. The thioamide functional group in KTAs undergoes isomerization to generate thiol, allowing KTAs to participate in these syntheses .
Drug Discovery and Material Science
Pyrrole derivatives, including this compound, are highlighted for their applications in drug discovery and material science. They are also used in catalysis and are synthesized through modern pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUFFUEOMOHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735307 | |
| Record name | Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
161560-98-1 | |
| Record name | Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP3L7BNW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)
